1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene
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Overview
Description
1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the first position and a 4-fluoro-butylsulfanyl group at the third position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1-bromo-3-nitrobenzene and 4-fluorobutylthiol.
Reduction of Nitro Group: The nitro group in 1-bromo-3-nitrobenzene is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Formation of Sulfanyl Group: The amino group is then converted to a sulfanyl group through a nucleophilic substitution reaction with 4-fluorobutylthiol in the presence of a base such as sodium hydride.
Purification: The final product, this compound, is purified using techniques like column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone
Properties
CAS No. |
885267-10-7 |
---|---|
Molecular Formula |
C10H12BrFS |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-bromo-3-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2 |
InChI Key |
JOUZZVMTLDTFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCCCF |
Origin of Product |
United States |
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